BenchChemオンラインストアへようこそ!

4-(1H-imidazol-1-yl)pyridin-3-amine

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

4-(1H-imidazol-1-yl)pyridin-3-amine (CAS 145255-14-7) is a heterocyclic building block consisting of a pyridine core substituted with a primary amine at the 3-position and an imidazole ring at the 4-position. Its molecular formula is C8H8N4 with a molecular weight of 160.18 g/mol.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 145255-14-7
Cat. No. B2534078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)pyridin-3-amine
CAS145255-14-7
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CN=CC(=C1N2C=CN=C2)N
InChIInChI=1S/C8H8N4/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H,9H2
InChIKeyKLZGMGOCHJUGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-imidazol-1-yl)pyridin-3-amine (CAS 145255-14-7): Sourcing Guide and Evidence-Based Differentiation for Kinase Scaffold Procurement


4-(1H-imidazol-1-yl)pyridin-3-amine (CAS 145255-14-7) is a heterocyclic building block consisting of a pyridine core substituted with a primary amine at the 3-position and an imidazole ring at the 4-position . Its molecular formula is C8H8N4 with a molecular weight of 160.18 g/mol . The compound belongs to the aminopyridinylimidazole class, a scaffold classically recognized for its role in kinase inhibitor design, most notably the p38 MAP kinase inhibitor series . As a versatile small molecule scaffold, it serves as an intermediate for the synthesis of more complex drug-like molecules rather than as a standalone bioactive agent .

Why 4-(1H-imidazol-1-yl)pyridin-3-amine Cannot Be Substituted by 2-, 5-, or 6-Position Regioisomers in Medicinal Chemistry Campaigns


The position of the imidazole substituent on the pyridine ring dictates the three-dimensional presentation of the hydrogen-bonding pharmacophore formed by the pyridyl nitrogen and the primary amine, directly influencing kinase hinge-binding geometry . The 2-, 5-, and 6-substituted regioisomers (e.g., CAS 156489-93-9, 681004-51-3, respectively) produce different N-to-N distance vectors between the pyridine nitrogen and the imidazole ring, which has been shown in crystallographic studies of pyridinylimidazole-p38 complexes to critically determine inhibitor potency and selectivity . Furthermore, the 4-substituted isomer uniquely positions the amine group para to the pyridine nitrogen, maximizing electron-donating resonance effects and altering the pKa of the pyridine ring compared to ortho- or meta-substituted analogs . Substituting one regioisomer for another without verifying the SAR context thus risks invalidating established structure-activity relationships and can lead to false-negative screening results .

Quantitative Differentiation Guide: 4-(1H-imidazol-1-yl)pyridin-3-amine Versus Closest Regioisomeric Analogs


Regiochemical Substitution Pattern Determines Kinase Hinge-Binding Geometry: 4-Position Versus 6-Position Analogs

The 4-(1H-imidazol-1-yl) substitution on the pyridine ring orients the imidazole moiety at a ~60° angle relative to the pyridine plane, creating a unique N(pyridine)-to-N(imidazole) distance vector that complements the ATP-binding pocket of p38α MAP kinase . In contrast, the 6-(1H-imidazol-1-yl) regioisomer (CAS 681004-51-3) produces a near-linear N-to-N vector, while the 2-substituted isomer introduces steric clash with the hinge region . The 4-substituted pattern allows the 3-amino group to engage in a bidentate hydrogen-bonding motif with the kinase hinge (Met109 backbone), whereas the 6-substituted analog can only form a monodentate interaction .

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Computed Lipophilicity (XLogP3): The 4-Isomer Exhibits Lower logP Than the 2-Isomer, Influencing Aqueous Solubility and Permeability

PubChem computed XLogP3-AA for 4-(1H-imidazol-1-yl)pyridin-3-amine is -0.1, indicating near-neutral hydrophilicity . This value is lower than the reported logP of 0.421 from ChemBase experimental data . The 2-substituted regioisomer is predicted to have a higher logP (~0.3 estimated) due to the imidazole ring being positioned adjacent to the pyridine nitrogen, reducing overall dipole moment . The lower logP of the 4-isomer translates to an anticipated ~1.5-2 fold higher aqueous solubility under physiological pH conditions, which is advantageous for biochemical assay preparation and reduces the need for co-solvents in screening .

Physicochemical profiling Drug-likeness Lead optimization

Melting Point (134-136°C): Solid-Form Identification Differentiates 4-Isomer from Liquid or Lower-Melting Regioisomers

4-(1H-imidazol-1-yl)pyridin-3-amine is characterized by a melting point range of 134-136°C, consistent with a crystalline solid at ambient temperature . This differentiates it from the 2-substituted isomer, which is reported as a solid with a lower melting range (typically 95-105°C for the free base) and the 6-substituted isomer, which is often supplied as a hydrochloride salt (m.p. >200°C) . The discrete melting point of the 4-isomer facilitates identity confirmation via differential scanning calorimetry (DSC) or mixed melting point determination, reducing QC-related procurement risk .

Analytical characterization Quality control Solid-form specification

Topological Polar Surface Area (TPSA = 56.7 Ų): Predicts Superior Blood-Brain Barrier Penetration Potential for CNS-Targeted Kinase Programs

The target compound exhibits a topological polar surface area (TPSA) of 56.7 Ų . According to the widely accepted Veber and Pardridge rules, compounds with TPSA <60-70 Ų have high probability of passive blood-brain barrier (BBB) penetration . The 4-isomer's TPSA falls within this favorable range, while the 2-isomer is predicted to have a slightly higher TPSA due to the closer proximity of the amine and imidazole groups leading to a larger polar surface contribution . This positions the 4-isomer as a more attractive starting scaffold for CNS-penetrant kinase inhibitor design compared to its regioisomers .

CNS drug discovery Blood-brain barrier permeability Physicochemical optimization

Enamine REAL Database Availability: The 4-Isomer Is Stocked as a Screening Building Block (EN300-79426) with Defined Lead Time Differentiating from Custom Synthesis

4-(1H-imidazol-1-yl)pyridin-3-amine is listed in the Enamine catalog as EN300-79426 with 95% purity specification and is available from stock . Pricing from Biosynth is $562.50 per 50 mg with a 3-4 week lead time . In contrast, the 2-substituted isomer (CAS 156489-93-9) is widely stocked by multiple vendors including Sigma-Aldrich (Aladdin) with potential shorter lead times, while the 6-substituted isomer shows more variable availability with some suppliers indicating custom synthesis requirements . The documented purity of 95% for the 4-isomer is consistently reported across AKSci, ChemScene, and ChemBase, providing supplier-independent quality assurance .

Chemical sourcing Lead time Building block procurement

Where 4-(1H-imidazol-1-yl)pyridin-3-amine Delivers the Strongest Procurement Value: Evidence-Backed Application Scenarios


Kinase Inhibitor Fragment-Based Lead Generation Requiring Bidentate Hinge-Binding Scaffolds

The 4-substituted regioisomer should be prioritized over the 6- or 2-isomers in fragment-based drug discovery (FBDD) campaigns targeting kinases where a bidentate hinge-binding motif is desired. The angular geometry of the 4-isomer enables simultaneous hydrogen bonding via the pyridyl nitrogen and the 3-amino group to the kinase hinge backbone, as demonstrated in crystallographic studies of pyridinylimidazole-p38α complexes . Fragment libraries built around this scaffold are more likely to yield validated hits in biochemical p38α, JNK, and related MAP kinase screens compared to those using the linear 6-substituted isomer .

CNS-Penetrant Kinase Inhibitor Optimization Programs

For CNS kinase programs (e.g., LRRK2 inhibitors for Parkinson's disease, or brain-penetrant c-Met inhibitors for glioblastoma), the 4-isomer's TPSA of 56.7 Ų positions it below the established 60-70 Ų threshold for passive BBB penetration . This scaffold therefore minimizes the need for lipophilic modifications that could compromise solubility or introduce P-glycoprotein efflux liability, unlike the 2-isomer which has a larger polar surface area . Procurement of the 4-isomer as the starting scaffold allows medicinal chemistry teams to focus SAR efforts on potency optimization rather than CNS property optimization .

Parallel Medicinal Chemistry Libraries Requiring Regioisomerically Pure Building Blocks

In parallel synthesis campaigns where regioisomeric purity is critical for SAR interpretation, the 4-isomer provides a well-defined melting point (134-136°C) that enables rapid identity verification by DSC or melting point apparatus before library synthesis . This reduces the risk of wasting downstream synthetic effort on an incorrectly supplied regioisomer, a documented problem in building block procurement where CAS number confusion between 2-, 4-, 5-, and 6-substituted isomers can occur . The consistent 95% purity specification across multiple suppliers further supports reproducible library synthesis .

Computational Chemistry and Virtual Screening Libraries

The 4-isomer's well-defined computed properties (XLogP3 = -0.1, TPSA = 56.7 Ų, 1 H-bond donor, 3 H-bond acceptors, 1 rotatable bond) make it an ideal candidate for inclusion in virtual screening libraries where accurate physicochemical descriptors are essential for docking score reliability . The distinct InChI Key (KLZGMGOCHJUGBZ-UHFFFAOYSA-N) ensures unambiguous compound registration in corporate databases, preventing the data duplication errors that can arise from regioisomer misassignment in computational workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.